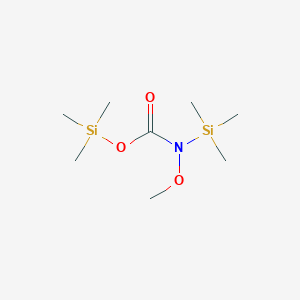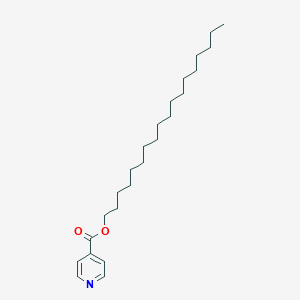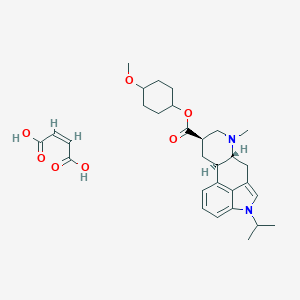
N-Methoxy-N,O-bis(trimethylsilyl)carbamate
Übersicht
Beschreibung
N-Methoxy-N,O-bis(trimethylsilyl)carbamate is a chemical compound with the molecular formula C8H21NO3Si2 and a molecular weight of 235.43 g/mol . It is commonly used as a reagent in gas chromatography for simultaneous silylation and methoximation . This compound is known for its ability to derivatize hydroxyl and amino groups, making it valuable in analytical chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methoxy-N,O-bis(trimethylsilyl)carbamate can be synthesized through the reaction of N-methoxycarbamic acid with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methoxy-N,O-bis(trimethylsilyl)carbamate undergoes several types of chemical reactions, including:
Silylation: It reacts with hydroxyl and amino groups to form silyl ethers and silyl amines, respectively.
Methoximation: It reacts with carbonyl compounds to form methoxime derivatives.
Common Reagents and Conditions
Silylation: Common reagents include trimethylsilyl chloride and triethylamine.
Methoximation: Common reagents include methoxyamine hydrochloride and a base such as sodium carbonate.
Major Products Formed
Silylation: The major products are silyl ethers and silyl amines.
Methoximation: The major products are methoxime derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methoxy-N,O-bis(trimethylsilyl)carbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Methoxy-N,O-bis(trimethylsilyl)carbamate involves the formation of silyl derivatives through the reaction with hydroxyl and amino groups. The silyl groups enhance the volatility and stability of the analytes, making them more suitable for analysis by gas chromatography . The methoximation reaction involves the formation of methoxime derivatives, which are more stable and easier to analyze .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,O-Bis(trimethylsilyl)acetamide: Used for the silylation of alcohols and amines.
N,O-Bis(trimethylsilyl)trifluoroacetamide: Used for the derivatization of polar functional groups.
N,O-Bis(trimethylsilyl)trifluoroacetamide: Used for the silylation of alcohols, phenols, and carboxylic acids.
Uniqueness
N-Methoxy-N,O-bis(trimethylsilyl)carbamate is unique in its ability to simultaneously silylate and methoximate analytes, making it a versatile reagent for gas chromatography . Its dual functionality allows for the derivatization of a wide range of compounds, improving their detectability and stability .
Eigenschaften
IUPAC Name |
trimethylsilyl N-methoxy-N-trimethylsilylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NO3Si2/c1-11-9(13(2,3)4)8(10)12-14(5,6)7/h1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGXSWVZNAVCBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON(C(=O)O[Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NO3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-oxahexacyclo[12.6.2.02,9.05,7.011,21.018,22]docosa-1(21),2(9),10,12,14(22),15,17,19-octaene](/img/structure/B10762.png)








![Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10777.png)

